Bis(P-chlorophenyl)-(2R)pyrrolidine methanol
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Overview
Description
Bis(P-chlorophenyl)-(2R)pyrrolidine methanol is a chemical compound that features a pyrrolidine ring substituted with two para-chlorophenyl groups and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(P-chlorophenyl)-(2R)pyrrolidine methanol typically involves the reaction of pyrrolidine with para-chlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(P-chlorophenyl)-(2R)pyrrolidine methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the chlorophenyl groups.
Substitution: The para-chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted pyrrolidine compounds.
Scientific Research Applications
Bis(P-chlorophenyl)-(2R)pyrrolidine methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Bis(P-chlorophenyl)-(2R)pyrrolidine methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bis(p-chlorophenyl)methane: Similar structure but lacks the pyrrolidine ring.
Bis(p-chlorophenyl)ethanol: Similar structure but has an ethanol group instead of a methanol group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents.
Uniqueness
Bis(P-chlorophenyl)-(2R)pyrrolidine methanol is unique due to the combination of the pyrrolidine ring and the para-chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
bis(4-chlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWWBFODSQMGO-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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